1-(3-chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide
Description
1-(3-Chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 3-chlorophenyl substituent at position 1 and a cyclopropylcarbonyl-modified ethylamine side chain at the carboxamide group. The 3-chlorophenyl moiety introduces lipophilicity and electronic effects, which may enhance binding affinity to biological targets. The cyclopropylcarbonyl group in the side chain likely modulates solubility and metabolic stability due to its steric and electronic properties .
Properties
Molecular Formula |
C17H20ClN3O3 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(cyclopropanecarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20ClN3O3/c18-13-2-1-3-14(9-13)21-10-12(8-15(21)22)17(24)20-7-6-19-16(23)11-4-5-11/h1-3,9,11-12H,4-8,10H2,(H,19,23)(H,20,24) |
InChI Key |
XGZSSNZTZFXFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced through a substitution reaction, while the cyclopropylcarbonyl group is added via an acylation reaction. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds similar to this structure have been evaluated for their ability to inhibit specific kinases linked to cancer progression. A study highlighted the synthesis of benzamide derivatives that showed promising results as RET kinase inhibitors, which are crucial in certain cancers . The structure-function relationship in these compounds suggests that modifications can enhance their potency against tumor cells.
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Benzamide derivatives have been studied for their effects on neurotransmitter systems, particularly GABAergic pathways. Research into related compounds has shown that they can modulate GABA_A receptors, which are vital in managing anxiety and seizure disorders . This indicates a potential pathway for the development of treatments targeting conditions like epilepsy or anxiety disorders.
Gastroprokinetic Effects
Similar compounds have demonstrated gastroprokinetic effects, enhancing gastric motility and potentially serving as treatments for gastrointestinal disorders. For example, itopride, a known benzamide derivative, has shown efficacy in promoting gastric emptying and reducing nausea . Investigating the effects of the compound could lead to new therapies for patients suffering from dysmotility-related conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Position on Phenyl Ring: The 3-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to 5-chloro-2-hydroxyphenyl () and 4-chlorophenyl ().
Derivatives with thioamide or hydrazine side chains () exhibit antioxidative activity, suggesting that electron-rich side chains enhance redox modulation .
Pharmacological and Physicochemical Considerations
- Metabolic Stability: Cyclopropane rings are known to resist cytochrome P450 oxidation, suggesting superior stability over ethoxypropyl chains (), which are prone to ether cleavage .
- Bioactivity : The absence of a hydroxyl or thioamide group in the target compound may limit antioxidative activity compared to derivatives, but its unique structure could favor unexplored targets .
Biological Activity
1-(3-chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorophenyl derivatives with cyclopropylcarbonyl amino acids, leading to the formation of the pyrrolidine structure. The detailed synthetic route may vary, but generally follows established protocols for amide bond formation and cyclization.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
- Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects in various models. For instance, derivatives with structural similarities have shown comparable efficacy to established anti-inflammatory drugs like diclofenac sodium in carrageenan-induced edema models .
- Antitumor Effects : Some studies suggest that pyrrolidine derivatives may possess antitumor properties, potentially through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain to be fully elucidated.
The proposed mechanisms of action for this compound and its analogs include:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Modulation of Receptor Activity : Interaction with various receptors, including GABA receptors and others involved in neurotransmission, has been observed with similar compounds .
Case Studies
- Anti-inflammatory Models : In studies using xylene-induced ear swelling and carrageenan-induced paw edema models, similar compounds showed significant reductions in inflammation, indicating a promising therapeutic profile .
- Cancer Cell Lines : Research on related pyrrolidine compounds has indicated cytotoxic effects against several cancer cell lines, suggesting potential for further development as anticancer agents.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
